molecular formula C10H18 B3097658 1-ethenyl-4-ethylcyclohexane CAS No. 1314938-21-0

1-ethenyl-4-ethylcyclohexane

Cat. No.: B3097658
CAS No.: 1314938-21-0
M. Wt: 138.25 g/mol
InChI Key: UQKFVGCCRWEBGW-UHFFFAOYSA-N
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Description

1-Ethenyl-4-ethylcyclohexane is a bicyclic hydrocarbon featuring a cyclohexane ring substituted with an ethenyl (vinyl) group at position 1 and an ethyl group at position 4. The molecular formula of similar compounds, such as 1-ethyl-4-ethynylcyclohexane (C₁₀H₁₆; average mass 136.24 g/mol), suggests that this compound would have comparable molecular weight and hydrophobicity .

Properties

IUPAC Name

1-ethenyl-4-ethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-3-9-5-7-10(4-2)8-6-9/h3,9-10H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKFVGCCRWEBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethenyl-4-ethylcyclohexane can be achieved through several routes:

  • Synthetic Routes

      Alkylation of Cyclohexane: One common method involves the alkylation of cyclohexane with ethylene to introduce the ethyl group, followed by a subsequent vinylation reaction to introduce the ethenyl group.

      Grignard Reaction: Another approach involves the use of Grignard reagents. For example, ethylmagnesium bromide can react with cyclohexanone to form 4-ethylcyclohexanol, which can then be dehydrated to form this compound.

  • Industrial Production Methods

      Catalytic Processes: Industrial production often employs catalytic processes, such as the use of zeolites or other solid acid catalysts, to facilitate the alkylation and vinylation reactions under controlled conditions.

Chemical Reactions Analysis

1-Ethenyl-4-ethylcyclohexane undergoes various chemical reactions, including:

  • Oxidation

      Reagents and Conditions: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

      Products: Oxidation typically results in the formation of cyclohexanone derivatives or carboxylic acids, depending on the reaction conditions.

  • Reduction

      Reagents and Conditions: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the ethenyl group to an ethyl group.

      Products: The major product is 1-ethyl-4-ethylcyclohexane.

  • Substitution

      Reagents and Conditions: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the compound.

      Products: Halogenated derivatives such as 1-bromo-4-ethylcyclohexane.

Scientific Research Applications

1-Ethenyl-4-ethylcyclohexane has several applications in scientific research:

  • Chemistry

      Model Compound: It serves as a model compound for studying the reactivity and conformational analysis of substituted cyclohexanes.

      Catalysis: Used in studies of catalytic processes, particularly in the development of new catalysts for alkylation and vinylation reactions.

  • Biology

      Biochemical Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

  • Medicine

      Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals due to its unique structural features.

  • Industry

      Polymer Production: Used as a monomer in the synthesis of specialty polymers with specific properties.

Mechanism of Action

The mechanism by which 1-ethenyl-4-ethylcyclohexane exerts its effects depends on the specific reaction or application:

    Molecular Targets: In catalytic reactions, the compound interacts with active sites on the catalyst surface, facilitating the desired transformation.

    Pathways Involved: In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

1-Ethyl-4-methylcyclohexane (CAS 3728-56-1)

  • Structure : Features methyl and ethyl groups at positions 4 and 1, respectively.
  • Properties : Lacks the unsaturated ethenyl group, resulting in lower reactivity. Its cis/trans isomerism (due to cyclohexane ring substitution) may lead to distinct boiling points and solubility compared to the ethenyl analog .
  • Applications: Used in organic synthesis as a non-polar solvent or intermediate.

1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane (CAS 153429-47-1)

  • Structure : A more complex derivative with a butyl group and a second cyclohexyl ring.
  • Properties : Higher molecular weight (C₂₀H₃₄) and steric bulk reduce volatility. The ethenyl group here could enable cross-linking in polymer chemistry .

Cyclohexane Derivatives with Functional Groups

Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4)

  • Structure : Contains a ketone (4-oxo) and ester (carboxylate) group.
  • Properties: Increased polarity due to oxygen atoms, enhancing solubility in polar solvents like ethanol. The ketone group enables nucleophilic additions, unlike the inert ethenyl group in 1-ethenyl-4-ethylcyclohexane .
  • Synthesis : Prepared via Claisen condensation, as seen in and , contrasting with alkylation/elimination routes for hydrocarbon analogs .

Undecylcyclohexane (CAS 54105-66-7)

  • Structure : A long-chain alkyl (undecyl) substituent on cyclohexane.
  • Properties : High molecular weight (238.45 g/mol) and hydrophobic nature make it suitable for lubricants or surfactants. Unlike this compound, it lacks unsaturated bonds, limiting its reactivity .

Unsaturated Cyclohexane Analogs

1-Ethyl-4-ethynylcyclohexane (CAS 141743-53-5)

  • Structure : Ethynyl (sp-hybridized carbon) replaces the ethenyl group.
  • Properties: The linear ethynyl group increases rigidity and reactivity (e.g., in Sonogashira coupling). Lower boiling point compared to ethyl-substituted analogs due to reduced van der Waals interactions .

Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate

  • Structure : Combines cyclohexene, ester, and aryl groups.
  • Properties: The conjugated diene system (cyclohexene) and electron-withdrawing ester group enhance electrophilic reactivity. This contrasts with the non-polar this compound .

Structural and Functional Analysis

Compound Key Substituents Molecular Formula Functional Reactivity Applications
This compound* Ethenyl, ethyl C₁₀H₁₆ (inferred) Addition reactions, polymerization Polymers, organic synthesis
1-Ethyl-4-methylcyclohexane Ethyl, methyl C₉H₁₈ Low reactivity, isomerism Solvents, intermediates
Ethyl 4-oxocyclohexanecarboxylate Ester, ketone C₉H₁₄O₃ Nucleophilic additions, condensations Pharmaceuticals, fine chemicals
1-Ethyl-4-ethynylcyclohexane Ethyl, ethynyl C₁₀H₁₆ Cross-coupling reactions Advanced material synthesis
Undecylcyclohexane Undecyl C₁₇H₃₄ Hydrophobic interactions Lubricants, surfactants

*Inferred properties based on analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ethenyl-4-ethylcyclohexane
Reactant of Route 2
1-ethenyl-4-ethylcyclohexane

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